Product packaging for 6-beta-Naltrexol(Cat. No.:)

6-beta-Naltrexol

Cat. No.: B10792496
M. Wt: 343.4 g/mol
InChI Key: JLVNEHKORQFVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Opioid Antagonist Research Beyond the Parent Compound

The scientific interest in 6-beta-naltrexol extends beyond its role as a metabolite. It possesses distinct pharmacological characteristics that differentiate it from naltrexone (B1662487). A key distinction is its classification as a "neutral" antagonist at the µ-opioid receptor (MOR), whereas naltrexone is considered an inverse agonist. nih.govoup.comcaymanchem.com This means that while both compounds block the effects of opioid agonists, this compound does not suppress the basal signaling activity of the receptor to the same extent as naltrexone. nih.govoup.com This property is associated with a significantly lower potential to precipitate withdrawal symptoms in opioid-dependent individuals. nih.govresearchgate.net

Furthermore, this compound exhibits a degree of peripheral selectivity, meaning it has a more pronounced effect on opioid receptors outside of the central nervous system (CNS) compared to those within it. wikipedia.orgoup.comresearchgate.net This characteristic has led to research into its potential for mitigating peripheral side effects of opioids, such as constipation, without interfering with centrally-mediated analgesia. nih.govoup.com

Historical and Current Research Trajectories

The synthesis of this compound was first described in the 1970s. nih.govacs.org Early research focused on identifying it as the principal metabolite of naltrexone and understanding its basic pharmacological profile. nih.gov For many years, its contribution to the long-lasting effects of naltrexone was a primary area of investigation. nih.gov

More recent research has shifted to explore the unique properties of this compound as a standalone compound. Current investigations are largely centered on its characteristics as a neutral antagonist and its peripheral selectivity. nih.govoup.commdpi.com Studies have examined its potential to be co-formulated with opioid agonists to reduce abuse potential and peripheral side effects. researchgate.net Research has also delved into its effects on alcohol consumption, with studies suggesting a correlation between serum this compound levels and subjective responses to alcohol. nih.gov The design and synthesis of analogs of this compound are also being explored to investigate structure-activity relationships and to develop compounds with enhanced selectivity for specific opioid receptor subtypes. nih.govmaine.edu In 2019, the U.S. Drug Enforcement Administration (DEA) removed this compound from the schedules of the Controlled Substances Act, citing its low potential for abuse and dependence. federalregister.gov

Detailed Research Findings

Chemical and Physical Properties of this compound

PropertyValueSource
Formal Name (5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-morphinan-3,6,14-triol caymanchem.com
CAS Number 49625-89-0 wikipedia.orgcaymanchem.com
Molecular Formula C20H25NO4 caymanchem.com
Molecular Weight 343.4 g/mol caymanchem.com

Opioid Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki)Source
µ-opioid receptor (MOR) 2.12 nM wikipedia.orgfederalregister.gov
κ-opioid receptor (KOR) 7.24 nM wikipedia.org
δ-opioid receptor (DOR) 213 nM wikipedia.org

A lower Ki value indicates a higher binding affinity.

Comparative Potency of Opioid Antagonists

CompoundIn Vitro Potency (Guinea Pig Ileum, Ki)In Vivo Potency (Mouse Hotplate Test, ID50)Source
This compound 94 pM1300 µg/kg caymanchem.comnih.gov
Naltrexone 265 pM7 µg/kg caymanchem.comnih.gov
Naloxone (B1662785) 420 pM16 µg/kg caymanchem.comnih.gov

ID50: The dose required to produce a 50% inhibition of the agonist's effect.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO4 B10792496 6-beta-Naltrexol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVNEHKORQFVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Biotransformation Research of 6 Beta Naltrexol

Enzymatic Formation of 6-beta-Naltrexol

The creation of this compound from its parent compound, naltrexone (B1662487), is catalyzed by a select group of cytosolic enzymes within the liver. This enzymatic reduction is a key step in the metabolism of naltrexone, leading to a metabolite that is found in significantly higher concentrations in the plasma than the parent drug. wikipedia.org

Role of Hepatic Dihydrodiol Dehydrogenase Enzymes (DD1, DD2, DD4)

Research using purified enzyme preparations from human liver samples has identified dihydrodiol dehydrogenases (DDs) as key players in the stereospecific reduction of naltrexone to this compound. nih.gov Specifically, isoforms DD1, DD2, and DD4 have been shown to catalyze this reaction. nih.gov These enzymes are part of a family with a broad range of substrate specificity in ketone reduction. nih.gov Further investigation revealed that DD4 is identical to human 3α-hydroxysteroid dehydrogenase and chlordecone (B1668712) reductase. nih.gov The variability in the activity of these enzymes, particularly a potential genetic polymorphism of DD4, may contribute to the inter-individual differences observed in the formation of this compound. nih.govcapes.gov.brnih.gov This variability could influence the efficacy of naltrexone treatment. capes.gov.brnih.gov

Involvement of Aldo-Keto Reductase Isoforms (e.g., AKR1C4) in Naltrexone Reduction

The aldo-keto reductase (AKR) superfamily of enzymes, specifically those in the AKR1C subfamily, are centrally involved in the metabolism of naltrexone. oup.comnih.gov The primary enzyme responsible for the reduction of naltrexone to this compound is the cytosolic enzyme aldo-keto reductase 1C4 (AKR1C4). nih.govnih.govoup.com While other isoforms like AKR1C1 and AKR1C2 can also reduce naltrexone, their efficiency is significantly lower. oup.comnih.gov

Based on catalytic efficiency (kcat/Km), AKR1C4 is profoundly more effective, demonstrating approximately 20-fold and 800-fold higher efficiency than AKR1C2 and AKR1C1, respectively. nih.gov This high efficiency of AKR1C4 is considered the primary reason for the high ratio of this compound to naltrexone observed in humans. oup.com The expression of AKR1C4 is almost exclusive to the liver. nih.gov

Stereospecificity of the Reduction Process

The enzymatic reduction of the ketone group on naltrexone is a highly stereospecific process. nih.gov Laboratory synthesis using formamidinesulfinic acid in an alkaline medium successfully reduced naltrexone stereospecifically to its 6-beta-hydroxy epimer (this compound). nih.gov This chemical synthesis produced the 6-beta epimer with no detectable quantities of the corresponding 6-alpha epimer. nih.gov This specificity is mirrored in the biological process, where hepatic enzymes exclusively produce the 6-beta isomer. nih.gov

In Vitro and In Vivo Metabolic Characterization

Studies characterizing the metabolism of this compound both within and outside of living organisms have provided crucial data on its formation rates and stability. These investigations highlight the significant inter-patient variability and the robust presence of the metabolite following naltrexone administration.

Comparative Metabolic Rates of Naltrexone and this compound

Naltrexone undergoes extensive first-pass metabolism, which means a significant portion of the drug is converted to this compound in the liver before it reaches systemic circulation. wikipedia.orgspectroscopyonline.com This results in plasma concentrations of this compound that are approximately 10 to 30 times higher than those of naltrexone at steady state. wikipedia.org The elimination half-life of naltrexone is about 4 hours, whereas this compound has a much longer half-life of around 12 to 13 hours, contributing to its sustained presence in the body. oup.comspectroscopyonline.com

Kinetic studies using human liver cytosol preparations have quantified the rate of this compound formation, showing considerable intersubject variability. nih.govnih.gov

Interactive Table: Enzyme Kinetics of this compound Formation from Naltrexone in Human Liver Cytosol

Data represents ranges observed across eight individual liver preparations.

Kinetic ParameterValue RangeUnitDescriptionSource
Vmax 16–45nmol mg⁻¹ protein h⁻¹The maximum rate of the enzymatic reaction. nih.govnih.gov
Km 17–53µMThe substrate concentration at which the reaction rate is half of Vmax. nih.govnih.gov
CLint 0.3–2.2ml h⁻¹ mg⁻¹ proteinIntrinsic clearance, representing the metabolic capacity of the enzyme. nih.govnih.gov

In vivo, the metabolic ratio of this compound to naltrexone can vary widely among individuals, with one study reporting a 128-fold range. oup.com In mice, naltrexone was found to be about 25 times more potent than this compound in an in vivo assay. nih.gov However, this compound demonstrates a longer duration of action than both naltrexone and naloxone (B1662785). nih.gov

Metabolic Stability Studies in Biological Matrices

The metabolic stability of this compound has been assessed in various biological environments. In vitro studies using human liver microsomal preparations showed no formation of naltrexone from this compound, nor was there any formation of this compound from naltrexone in this specific matrix. nih.govnih.gov This indicates that the primary site of this metabolic conversion is the liver cytosol, not the microsomes, and that the back-reaction does not occur in microsomes. nih.govnih.gov

In terms of stability in stored samples, a study demonstrated that in serum standards spiked with the compound and stored at -20°C, this compound was stable for at least 30 days. nih.gov The recovery of this compound from serum samples using a specific extraction method was found to be approximately 75%. nih.gov The persistence of this compound in biological fluids in higher amounts and for a longer duration than naltrexone further attests to its relative metabolic stability once formed. nih.gov

Identification of Secondary Metabolic Routes (e.g., Glucuronidation, Renal Secretion)

Following its formation from naltrexone, this compound undergoes further biotransformation and elimination. The primary secondary metabolic pathways identified are glucuronidation and subsequent renal secretion. federalregister.gov Glucuronidation is a common phase II metabolic reaction that attaches a glucuronic acid moiety to a substance, increasing its water solubility and facilitating its excretion from the body. nih.gov

Naltrexone and its metabolites, including this compound, are predominantly found in conjugated forms, such as glucuronides, in biological fluids. nih.gov The parent drug and its metabolites are primarily excreted by the kidneys. drugbank.com Studies have shown that urinary excretion of unchanged naltrexone is minimal, accounting for less than 2% of an oral dose, with the majority being eliminated as metabolites like this compound and its conjugates. drugbank.compathbank.org The renal clearance of naltrexone and this compound shows a significant positive correlation, which suggests a parallel clearance mechanism, likely glomerular filtration. drugbank.comnih.gov In urine, conjugated this compound is the main metabolite, while conjugated naltrexone and free this compound are also significant urinary species. chromatographyonline.comspectroscopyonline.com

Enzyme Kinetics and Inhibition Studies of this compound Formation

The transformation of naltrexone to this compound is a critical metabolic step, primarily occurring in the liver. This conversion is catalyzed by cytosolic enzymes, specifically dihydrodiol dehydrogenases (DDs), and does not involve microsomal cytochrome P450 enzymes. federalregister.govnih.gov Research into the enzyme kinetics of this reaction provides insight into the rate and efficiency of the metabolite's formation and the factors that can influence it.

Determination of Kinetic Parameters (Vmax, Km, CLint) in Human Liver Cytosol

Kinetic studies using human liver cytosol preparations have determined the key parameters for the formation of this compound from naltrexone. These parameters, Vmax (maximum reaction velocity), Km (Michaelis-Menten constant, representing substrate concentration at half Vmax), and CLint (intrinsic clearance), describe the efficiency of the enzymatic reaction. nih.govaltex.org

Studies have shown that the formation of this compound follows single-enzyme Michaelis-Menten kinetics. nih.gov The kinetic parameters obtained from eight different human liver cytosol preparations revealed considerable inter-individual differences. nih.govnih.gov

Interactive Table: Kinetic Parameters for this compound Formation in Human Liver Cytosol

ParameterRangeMean ± S.D.Unit
Vmax16 - 4529 ± 10nmol mg⁻¹ protein h⁻¹
Km17 - 5331 ± 11µM
CLint (Vmax/Km)0.3 - 2.21.1 ± 0.7ml h⁻¹ mg⁻¹ protein

Data sourced from studies on eight human liver cytosol preparations. nih.govnih.gov

Evaluation of Enzyme Inhibitors (e.g., Steroid Hormones, Opioid Agonists, Benzodiazepines)

To further characterize the enzymes responsible for this compound formation, various compounds have been tested for their inhibitory potential. These studies reveal which substances might interfere with the metabolism of naltrexone. nih.gov

The most potent competitive inhibitors identified were the androgenic steroid hormones testosterone (B1683101) and dihydrotestosterone (B1667394). nih.govnih.gov Other compounds like naloxone, menadione, and corticosterone (B1669441) also demonstrated significant inhibition. In contrast, several opioid agonists and a range of benzodiazepines showed weak to negligible inhibitory effects at the tested concentrations. nih.govnih.gov

Interactive Table: Inhibition of this compound Formation by Various Compounds

Compound ClassCompoundInhibitionKi (µM)
Steroid Hormones TestosteronePotent0.3 ± 0.1
DihydrotestosteronePotent0.7 ± 0.4
Corticosterone> 50% at 100 µMNot specified
Opioid Antagonists Naloxone> 50% at 100 µMNot specified
Opioid Agonists Morphine< 20% at 100 µMNot specified
Oxycodone< 20% at 100 µMNot specified
Oxymorphone< 20% at 100 µMNot specified
Hydromorphone< 20% at 100 µMNot specified
Methadone< 20% at 100 µMNot specified
Benzodiazepines Diazepam20-40% at 100 µMNot specified
Temazepam20-40% at 100 µMNot specified
Lorazepam< 20% at 100 µMNot specified
Flunitrazepam< 20% at 100 µMNot specified
Oxazepam< 20% at 100 µMNot specified
Miscellaneous Menadione> 50% at 100 µMNot specified
Haloperidol20-40% at 100 µMNot specified
Warfarin20-40% at 100 µMNot specified

Data sourced from inhibitor studies in human liver cytosol preparations. nih.govnih.gov Inhibition percentages are for a concentration of 100 µM.

Genetic Polymorphism and Intersubject Variability in Formation Kinetics

Significant intersubject variability has been observed in the kinetic parameters of this compound formation. nih.gov The variation in Vmax was 2.9-fold, Km was 3.2-fold, and intrinsic clearance (CLint) showed an even greater 7.7-fold variation among individuals. nih.gov

This variability may be partly explained by genetic polymorphisms in the enzymes responsible for the conversion. nih.govcapes.gov.br One of the key enzymes identified is dihydrodiol dehydrogenase 4 (DD4), which is also known as aldo-keto reductase 1C4 (AKR1C4). nih.govnih.gov A specific variant allele of the DD4 enzyme (DD4(S145C/L311V)) has been shown to have approximately one-third of the catalytic activity of the wild-type enzyme towards naltrexone. nih.gov The presence of this genetic variation is suggested to be a major contributor to the wide range of this compound formation rates observed in the population, having a greater effect on enzyme activity than age. nih.gov The fact that DD4 also functions as a hydroxysteroid dehydrogenase could account for the potent inhibition by steroid hormones like testosterone. nih.govnih.gov

Molecular Pharmacology and Opioid Receptor Interactions Preclinical Focus

Opioid Receptor Binding Affinity and Selectivity Studies

The initial characterization of 6-beta-Naltrexol's mechanism of action involves quantifying its binding strength to the primary opioid receptor subtypes: mu (MOR), kappa (KOR), and delta (DOR).

Binding affinity is expressed by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity. Studies have consistently demonstrated that this compound has the highest affinity for the mu-opioid receptor. researchgate.net

In radioligand displacement assays using monkey brain membranes, naltrexone (B1662487) displayed a two-fold higher affinity for the MOR compared to this compound. psu.edu Specifically, when displacing the MOR-selective agonist [³H]DAMGO, the Ki values were 0.31 nM for naltrexone and 0.74 nM for this compound. psu.edu Another study reported Ki values of 2.12 nM at the MOR, 7.24 nM at the KOR, and 213 nM at the DOR. wikipedia.org Research measuring the competitive inhibition of [³H]diprenorphine binding also found that this compound demonstrates a high affinity for MOR, followed by KOR, with a significantly lower affinity for DOR. researchgate.net The binding affinity of this compound for MOR and KOR is noted to be 2- to 5-fold higher than that of naloxone (B1662785). researchgate.net

CompoundMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)Reference
This compound2.127.24213 wikipedia.org
This compound0.74-- psu.edu
Naltrexone0.31-- psu.edu

Receptor Signaling Mechanisms and Functional Characterization

Beyond simple binding, the functional activity of this compound at the receptor determines its pharmacological classification and effects on cellular signaling pathways.

Opioid receptors, particularly the MOR, can exhibit spontaneous, agonist-independent (basal) signaling. nih.govresearchgate.net Ligands that bind to the receptor and have no effect on this basal activity are termed neutral antagonists , while those that suppress it are called inverse agonists . nih.govyoutube.com

Extensive preclinical research has classified this compound as a neutral antagonist at the MOR. nih.govnih.govnih.gov In contrast, antagonists like naltrexone and naloxone are considered inverse agonists, particularly in states of opioid dependence where basal MOR signaling is enhanced. nih.govnih.gov Studies using cell lines and mouse brain homogenates have shown that while naltrexone and naloxone can suppress basal G-protein coupling (a hallmark of inverse agonism) after chronic morphine exposure, this compound does not. nih.govresearchgate.net This distinction is significant, as the inverse agonism of naltrexone is thought to contribute to the severity of precipitated withdrawal symptoms. nih.govnih.gov The neutral antagonism of this compound allows it to block the effects of opioid agonists without producing the same degree of withdrawal, a finding supported by in vivo studies where it precipitated only minimal withdrawal signs compared to naltrexone and naloxone. nih.gov

However, some studies using specific cell lines (C6 glioma cells expressing MOR) found both naltrexone and this compound to act as neutral antagonists in both opioid-naïve and dependent states, suggesting that the expression of inverse agonism can be dependent on the specific cellular environment and assay used. nih.govcncb.ac.cn

As a neutral antagonist, this compound's primary function is to block MOR activation by agonists without altering the receptor's intrinsic basal signaling activity. researchgate.net Research has demonstrated that after chronic morphine treatment, which enhances basal MOR signaling, this compound effectively blocks further agonist-induced activation but does not affect the elevated basal G-protein coupling or adenylyl cyclase regulation. researchgate.net Conversely, inverse agonists like naloxone and naltrexone actively suppress this enhanced basal signaling, an action hypothesized to be a key mechanism in precipitating withdrawal symptoms in dependent subjects. nih.govresearchgate.net Therefore, this compound's lack of effect on basal signaling is a defining feature of its molecular pharmacology. nih.govnih.gov

The nature of antagonism can be further defined as competitive or non-competitive. Competitive antagonism occurs when the antagonist binds to the same site as the agonist, and its effect can be overcome by increasing the agonist concentration. uam.es A proposed model for opioid receptor function distinguishes between a dormant receptor form (MOR-μ) and a ligand-free, spontaneously active form (MOR-μ*). mdpi.com

Within this framework, this compound is proposed to act as a competitive antagonist at the dormant MOR-μ state, directly competing with agonists for binding. mdpi.com In contrast, naltrexone is suggested to also act as a potent non-competitive inverse agonist by binding to and suppressing the signaling of the already active MOR-μ* state. mdpi.com This dual mechanism could account for naltrexone's higher in vivo potency, as it does not rely solely on competing with the agonist at the dormant receptor. The requirement for this compound to directly compete with agonists at the MOR-μ receptor may explain its roughly 100-fold lower in vivo potency compared to naltrexone in some functional assays. mdpi.com The ability of this compound to reduce the inverse agonist effects of naloxone in vivo further supports its classification as a neutral antagonist that engages in competitive binding at the receptor. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The relationship between the molecular structure of this compound and its biological activity has been a subject of detailed preclinical investigation. These studies clarify how specific structural features influence its binding to and function at opioid receptors.

This compound demonstrates distinct binding affinities for the different opioid receptors, with a Ki value of 2.12 nM for the μ-opioid receptor (MOR), 7.24 nM for the κ-opioid receptor (KOR), and 213 nM for the δ-opioid receptor (DOR). wikipedia.org This represents a 3.5-fold selectivity for the MOR over the KOR and a 100-fold selectivity for the MOR over the DOR. wikipedia.org Compared to its parent compound, naltrexone, this compound has approximately half the affinity for the MOR. wikipedia.org

Research into analogs of this compound has revealed that modifications at the C6 position significantly alter receptor affinity and selectivity. Studies involving the synthesis of carbamate (B1207046) and sulfonate ester derivatives of this compound, which lack a protic group at the C6 position, have shown that these modifications can enhance binding affinity. maine.edu In fact, data indicates that the absence of a hydrogen-bond donor on the C6 oxygen enhances, rather than impedes, the in vitro affinity of naltrexol derivatives for the MOR. maine.eduresearchgate.net All four carbamate and sulfonate compounds synthesized in one study exhibited a higher affinity for the MOR than the standard this compound HCl. maine.eduresearchgate.net Further data suggests that increasing the bulk of the substituent around the C6 position can be a strategy to control subtype selectivity among these compounds. maine.edu

Another series of modifications involves the creation of 6-O-ethers of this compound. nih.gov When a series of aralkyl ethers were prepared, the benzyl (B1604629) ether derivative of this compound displayed the highest affinity within its series. nih.gov Larger aralkyl ethers showed slightly less affinity, though large lipophilic groups at this position were generally well-accommodated in the drug-receptor interaction. nih.gov

Opioid Receptor Binding Affinities (Ki) of this compound and Analogs
Compoundμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference
This compound2.122137.24 wikipedia.org
Naltrexone~1.06 (calculated)-- wikipedia.org
Carbamate Analog (Compound 9)Subnanomolar Affinity (Higher than this compound)-- researchgate.net
Tosylate Analog (Compound 13)Subnanomolar Affinity (Higher than this compound)-- researchgate.net
6-beta-O-Benzyl EtherHighest affinity in its series-- nih.gov

The three-dimensional shape, or conformation, of this compound and its analogs is critical to how they bind to opioid receptors. The C ring of the morphinan (B1239233) skeleton can exist in different conformations, such as chair-like and boat-like forms. nih.gov Computational studies performing conformational analysis on this compound and its derivatives have established a correlation between these conformations and receptor binding affinity. nih.gov

Specifically, the total energy difference between various conformers of the beta-epimers was found to correlate well with binding affinity at the MOR. nih.gov In contrast, the aqueous solvation free energy of these compounds correlated well with their binding affinity at the KOR. nih.gov X-ray diffraction studies of related naltrexamine derivatives show that the C ring of the 6-beta epimer predominantly exists in a chair conformation, which differs from the twist-boat conformation observed in the corresponding 6-alpha epimer. researchgate.net This highlights a key structural difference dictated by the stereochemistry at the C6 position.

The stereochemistry (chirality) at the C6 position plays a pivotal role in determining the potency and functional activity of naltrexol and its analogs. For epimeric 6-amino derivatives of naltrexone, the 6-beta epimers consistently demonstrate greater narcotic antagonist potency in mice compared to their 6-alpha counterparts. researchgate.net This difference in in vivo potency directly parallels their in vitro binding affinities. researchgate.net

However, the nature of the substituent at the C6 position is also crucial. In a series of 6-O-aralkyl ethers, compounds from the 6-alpha-O-ether series generally showed higher affinity for opioid receptors than the analogous 6-beta-O-ethers, which is the opposite of the trend seen with the 6-amino derivatives. nih.gov

Furthermore, the substituent itself is a key determinant of the ligand's function. The reduction of the 6-keto group of naltrexone to the 6-beta-hydroxyl group of this compound is believed to be a primary reason for its characterization as a neutral antagonist, in contrast to the inverse agonist properties of naltrexone. federalregister.govresearchgate.net This structural change from a ketone to an alcohol at the C6 position fundamentally alters the way the molecule interacts with the mu-opioid receptor, particularly in opioid-dependent states. nih.gov

Preclinical Pharmacological Activity and Comparative Potency

The pharmacological activity of this compound has been evaluated in various preclinical models, providing insights into its potency relative to other well-known opioid antagonists like naltrexone and naloxone.

In the classic electrically-stimulated guinea pig ileum preparation, an in vitro model used to assess opioid activity, this compound demonstrates high potency as an antagonist. nih.govcapes.gov.br Interestingly, in this specific assay, this compound was found to be more potent than both naloxone and its parent compound, naltrexone. nih.govcapes.gov.br This suggests a powerful antagonistic effect at the peripheral mu-opioid receptors present in this tissue.

In Vitro Antagonist Potency in Electrically-Stimulated Guinea Pig Ileum
CompoundInhibitory Constant (Ki)Reference
This compound94 ± 25 pM nih.govcapes.gov.br
Naltrexone265 ± 101 pM nih.gov
Naloxone420 ± 150 pM nih.gov

In contrast to its high potency in the isolated guinea pig ileum, this compound is significantly less potent in in vivo animal models when assessing the blockade of centrally-mediated effects like antinociception. nih.gov In the mouse hotplate test, this compound was substantially less potent at antagonizing morphine-induced antinociception than both naltrexone and naloxone. nih.gov

Reports on its comparative potency in mice vary, with some studies indicating it is roughly equipotent to naloxone and between 4.5- and 10-fold less potent than naltrexone in blocking morphine's effects. nih.govresearchgate.net Other reports suggest a much larger potency difference, with this compound being up to 180-fold less potent than naltrexone. nih.govdoi.org Studies in rhesus monkeys further support a large in vivo potency difference, where this compound was found to be approximately 100-fold less potent than naltrexone in antagonizing alfentanil-induced antinociception. nih.gov This discrepancy between high in vitro peripheral potency and lower in vivo central potency is a key feature of this compound's pharmacological profile. nih.gov

Comparative In Vivo Antagonist Potency in Antinociception Models
Animal ModelAssayPotency of this compound Relative to NaltrexoneReference
MouseHotplate Test (vs. Morphine)~185-fold less potent (based on ID50) nih.gov
MouseAntinociception Assay (vs. Morphine)4.5- to 10-fold less potent nih.govelsevierpure.com
Rhesus MonkeyAntinociception Assay (vs. Alfentanil)~100-fold less potent nih.gov

Differential Effects on Peripheral vs. Central Opioid Systems in Preclinical Models

In preclinical studies, this compound demonstrates a notable separation in its effects on peripheral versus central opioid systems, a characteristic that distinguishes it from naltrexone. wikipedia.org Animal models have shown that this compound is significantly more potent in antagonizing the peripheral effects of opioids, such as those on the gastrointestinal (GI) tract, compared to its ability to block central nervous system (CNS)-mediated effects like antinociception. oup.comomicsonline.org

Research in mice revealed that this compound was approximately 10-fold more potent at antagonizing hydrocodone-induced slowing of GI transit than it was at inhibiting CNS-mediated antinociception. oup.com This contrasts sharply with naltrexone, which under similar conditions, was found to be equipotent in blocking both the peripheral and central effects of opioids. oup.comresearchgate.net This preferential activity suggests that this compound can be targeted to peripheral opioid receptors with less impact on central receptors. federalregister.gov

The primary reason for this peripheral selectivity is attributed to the physicochemical properties of this compound, which limit its ability to cross the blood-brain barrier (BBB). wikipedia.orgoup.com The addition of a hydroxyl group gives this compound enhanced polarity, which appears to restrict its passive diffusion into the CNS. oup.comnih.gov Consequently, while the compound is highly potent at peripheral opioid receptors, as shown in in vitro studies using guinea pig ileum preparations, its potency in blocking central effects in vivo is substantially lower. federalregister.govnih.gov Despite this limited access, this compound can enter the CNS and exert central antagonism at sufficient concentrations. wikipedia.orgresearchgate.net

Table 1: Comparative Potency of this compound in Peripheral vs. Central Assays (Preclinical)

Compound Assay Type Model Endpoint Relative Potency Finding
This compound Peripheral Guinea Pig Ileum (in vitro) Antagonism of morphine-induced muscle contraction inhibition High More potent than naltrexone and naloxone. federalregister.govnih.gov
This compound Central Mouse Hotplate Test (in vivo) Antagonism of morphine-induced antinociception Low 185 times less potent than naltrexone. federalregister.gov
This compound Comparative Mouse Model GI Transit vs. Antinociception 10-fold more potent peripherally Showed significant separation between peripheral and central antagonism. oup.com

| Naltrexone | Comparative | Mouse Model | GI Transit vs. Antinociception | Equipotent | Showed no separation between peripheral and central antagonism. oup.comresearchgate.net |

Mechanisms Underlying Differential Potency and Duration of Action Compared to Naltrexone and Naloxone

The differences in potency and duration of action between this compound, naltrexone, and naloxone are rooted in a combination of pharmacokinetic and pharmacodynamic mechanisms.

Differential Potency and Receptor Interaction: While pharmacokinetic factors like BBB penetration explain the compound's peripheral selectivity, its distinct interactions at the µ-opioid receptor (MOR) explain its unique pharmacological profile, particularly in opioid-dependent models. Naltrexone and naloxone are classified as inverse agonists at the MOR, especially in a state of opioid dependence. researchgate.netnih.gov This means they not only block the receptor but also actively suppress its basal signaling activity, which can be heightened after chronic opioid exposure. nih.gov This action is thought to contribute to their potency in precipitating severe withdrawal symptoms. nih.gov

In contrast, this compound is considered a neutral antagonist. wikipedia.orgresearchgate.net It blocks the MOR, preventing agonists from binding, but it does not reduce the receptor's basal signaling. wikipedia.org This difference is critical in opioid-dependent preclinical models, where this compound is substantially less potent at precipitating withdrawal than naltrexone or naloxone. researchgate.net Studies in morphine-dependent mice found that naltrexone was between 10- and 100-fold more potent than this compound in precipitating withdrawal jumping. nih.gov Another study reported that this compound was approximately 77- and 30-fold less potent than naltrexone and naloxone, respectively, in causing withdrawal in a chronic dependence model. researchgate.net

Furthermore, some research suggests that the differential ability to precipitate withdrawal may also be related to a slower onset of receptor antagonist action in the CNS by this compound compared to naltrexone, even at doses that achieve similar receptor occupancy. nih.gov

Table 2: Comparative In Vivo Potency and Duration of Action in Mice (Hotplate Test)

Compound Antagonist Potency (ID₅₀) Duration of Antagonist Activity (50% decrease)
Naltrexone 7 µg/kg 80 minutes
Naloxone 16 µg/kg 125 minutes
This compound 1300 µg/kg 340 minutes

Data sourced from a study assessing the antagonism of morphine-induced antinociception. nih.gov

Table 3: Opioid Receptor Binding Affinities (Ki) of this compound

Receptor Binding Affinity (Ki, nM)
µ-Opioid Receptor (MOR) 2.12 nM
κ-Opioid Receptor (KOR) 7.24 nM
δ-Opioid Receptor (DOR) 213 nM

Data indicates that this compound has the highest affinity for the µ-opioid receptor. wikipedia.org

Chemical Synthesis and Analog Development of 6 Beta Naltrexol

Methodologies for the Synthesis of 6-beta-Naltrexol

The orientation of the hydroxyl group at the C-6 position of the naltrexone (B1662487) morphinan (B1239233) skeleton is a critical determinant of its pharmacological activity. Consequently, precise stereospecific synthetic methods have been developed to selectively produce either the 6-beta or 6-alpha epimer.

This compound (also known as 6-beta-hydroxynaltrexone) is the primary active metabolite of naltrexone. wikipedia.orgpreprints.org Its synthesis is achieved through the stereospecific reduction of the 6-keto group of its parent compound, naltrexone. federalregister.gov A key method involves the use of formamidinesulfinic acid in an aqueous alkaline medium, such as aqueous sodium hydroxide. nih.govlookchem.com This process stereospecifically reduces naltrexone to its 6-beta-hydroxy epimer, yielding the desired product without detectable quantities of the 6-alpha epimer. nih.gov The reaction is typically conducted at an elevated temperature, around 80-85°C, for approximately 1.5 hours. nih.govlookchem.com This specific reduction method has been successfully applied to produce this compound in yields as high as 88.5%. nih.gov The resulting compound is then characterized by spectral methods to confirm its structure. nih.gov

For comparative pharmacological studies, the synthesis of the corresponding 6-alpha epimer, 6-alpha-naltrexol, is also necessary. Interestingly, early attempts at the chemical reduction of naltrexone resulted in the production of only the 6-alpha-hydroxynaltrexone epimer, highlighting the influence of the reagents and conditions on the stereochemical outcome. nih.gov The synthesis of both 6-alpha and this compound has been crucial for investigating how the stereochemistry at the C-6 position impacts opioid receptor binding and activity. nih.gov For instance, series of 6-O-ethers for both 6-alpha- and this compound were prepared to examine the effect of bulky aralkyl groups on receptor affinity. nih.gov These comparative syntheses allow for a detailed exploration of structure-activity relationships, demonstrating that compounds in the 6-alpha-O-ether series generally exhibit higher affinity for opioid receptors than their 6-beta diastereomers. nih.gov

Design and Synthesis of Novel this compound Derivatives

Building upon the core structure of this compound, researchers have designed and synthesized a variety of analogs to modulate its properties. These modifications are often aimed at improving receptor affinity, selectivity, or delivery characteristics.

To investigate the role of the C-6 hydroxyl group in receptor binding, a series of carbamate (B1207046) and sulfonate ester derivatives of this compound have been synthesized. nih.govmaine.edu The primary goal of this research was to create analogs that lack a protic group (a hydrogen-bond donor) at the C-6 position and to evaluate how this change affects affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors. nih.govmaine.edu The findings indicated that removing the hydrogen-bond donor at the C-6 oxygen enhances, rather than diminishes, the in vitro affinity for the mu-opioid receptor (MOR). nih.govmaine.edu All four synthesized compounds in one study exhibited better MOR affinity than the parent compound, this compound HCl. nih.gov

Table 1: Mu-Opioid Receptor (MOR) Affinity of this compound and its Analogs

Compound Type MOR Affinity (Ki) Reference
Carbamate 9 Carbamate Ester Subnanomolar nih.govmaine.edu
Tosylate 13 Sulfonate Ester Subnanomolar nih.govmaine.edu
Analog 14 N/A Better than this compound nih.govmaine.edu
Analog 10 N/A Better than this compound nih.govmaine.edu
This compound HCl Parent Compound Standard nih.govmaine.edu

Data based on research showing the order of MOR affinity as 9 > 13 > 14 > 10 > this compound HCl. nih.govmaine.edu

These studies also suggested that increasing the bulk of the substituent group at the C-6 position could be a strategy for controlling selectivity among the different opioid receptor subtypes. nih.govmaine.edu

Prodrug strategies have been employed to improve the delivery of this compound, particularly for transdermal applications. nih.govnih.gov A small library of six amino acid ester prodrugs of this compound was synthesized to assess their potential for microneedle-enhanced transdermal delivery. nih.govnih.gov The synthesis involved a multi-step process starting from this compound. nih.gov The resulting prodrugs underwent stability testing at skin pH (pH 5.0) and in human plasma. nih.govnih.govuky.edu

Table 2: Stability of this compound Amino Acid Ester Prodrugs

Prodrug Stability at Skin pH (5.0) Bioconversion Half-life (t½) in Human Plasma Reference
6a Unstable Not Tested nih.gov
6b Stable Not specified nih.govnih.gov
6d Stable Not specified nih.govnih.gov
6e (Lead Compound) Stable 2.2 ± 0.1 hours nih.govnih.gov
6f Unstable Not Tested nih.gov

Data from a study where six prodrugs (6a-f) were synthesized. nih.govnih.gov

Out of the nine amino acid ester prodrugs initially prepared in a broader study, only three 6-O amino acid ester prodrugs of this compound proved stable enough at skin pH to proceed to plasma stability studies. uky.eduuky.edu The lead compound, designated 6e in one report and identified as 6-O-β-Ala-NTXOL in another, demonstrated the most rapid conversion to the active parent drug, this compound, in human plasma. nih.govnih.govuky.edu

Another advanced delivery strategy involves the creation of codrugs, where two therapeutic agents are chemically linked. A novel carbonate codrug of this compound linked to hydroxybupropion (B195616), the major active metabolite of bupropion, was synthesized and evaluated. lookchem.comnih.govwikipedia.org This approach aimed to increase the delivery of this compound across human skin. nih.gov The synthesis involved reacting this compound with an intermediate formed from hydroxybupropion and phosgene. lookchem.com In vitro studies using human skin showed that the codrug was hydrolyzed back to the parent drugs upon passing through the skin. nih.gov The codrug provided a significantly higher flux of this compound across the skin compared to this compound base alone. nih.gov This enhanced delivery was correlated with a higher stratum corneum partition coefficient and rapid bioconversion of the codrug within the skin. nih.gov

Characterization of Novel Derivatives and Prodrugs

The development of derivatives and prodrugs of this compound is a key strategy aimed at overcoming the challenges associated with its delivery, particularly through the transdermal route. By modifying the chemical structure of the parent molecule, researchers aim to enhance its physicochemical properties, leading to improved stability and permeation across biological membranes. This section details the in vitro assessment of these novel compounds.

A critical aspect of prodrug design is ensuring adequate stability at the site of application and during storage, coupled with efficient bioconversion to the active parent drug upon absorption. For transdermal delivery systems, this involves assessing stability at the acidic pH of the skin surface (around 5.0) and subsequent conversion in a physiologically relevant environment, such as human plasma. nih.govnih.gov

A study investigating a series of amino acid ester prodrugs of this compound (designated as 6a-f) evaluated their stability in various buffer solutions and human plasma. The stability of these prodrugs was found to be influenced by the structure of the amino acid promoiety. For instance, prodrugs with bulky side chains demonstrated enhanced stability. nih.gov The primary goal was to identify candidates for microneedle-enhanced transdermal delivery, which requires the prodrug to be stable enough in the formulation (at pH 5.0) before application. nih.govnih.gov

Of the six compounds synthesized, three (6b, 6d, and 6e) met the minimum stability criterion of having a t₉₀ (the time it takes for 10% of the drug to degrade) of at least 48 hours at pH 5.0 and 32°C. nih.gov These stable candidates were then subjected to bioconversion studies in 50% human plasma to simulate systemic circulation. Interestingly, the hydrolysis rates varied significantly among the prodrugs in plasma compared to buffer solutions. While compounds 6b and 6d showed increased half-lives in plasma, likely due to protein binding, compound 6e exhibited a significantly reduced half-life, indicating rapid bioconversion. nih.gov This rapid conversion is a desirable characteristic for a prodrug, ensuring the timely release of the active this compound in the body. nih.gov The lead compound, 6-O-β-Ala-NTXOL (6e), demonstrated the most rapid bioconversion with a half-life of 2.2 hours in human plasma. nih.gov

Table 1: In Vitro Stability and Bioconversion of this compound Amino Acid Ester Prodrugs

Compound Half-life at pH 5.0 (hours) Half-life at pH 7.4 (hours) Half-life in 50% Human Plasma (hours)
6b (6-O-Gly-NTXOL) > 48 1.8 15.2
6d (6-O-Val-NTXOL) > 48 12.0 25.1
6e (6-O-β-Ala-NTXOL) > 48 11.8 2.2

Data sourced from scientific literature. nih.gov

In another approach, a carbonate codrug linking this compound with hydroxybupropion was synthesized and evaluated. This codrug was designed to be hydrolyzed upon passing through the skin, releasing both parent drugs. nih.gov The chemical stability of this codrug was assessed, and it was found to undergo hydrolysis to regenerate the parent compounds. nih.gov

The primary objective of creating prodrugs of this compound is often to enhance its delivery across the skin. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of many molecules. Research has focused on designing derivatives with improved lipophilicity and other physicochemical properties that facilitate transport through this barrier.

The carbonate codrug of this compound and hydroxybupropion demonstrated a significantly higher flux across human skin in vitro compared to this compound base. nih.gov This enhancement is attributed to a higher stratum corneum partition coefficient and the rapid bioconversion of the codrug within the skin. nih.gov The extent of regeneration of the parent drug, this compound, in the skin ranged from 56% to 86%. nih.gov In vivo studies in hairless guinea pigs further confirmed the enhanced delivery, with the codrug achieving a five-fold higher steady-state plasma concentration of this compound compared to the administration of this compound base itself. nih.gov

Table 2: Transdermal Permeation of this compound and its Carbonate Codrug

Compound In Vitro Flux across Human Skin In Vivo Steady-State Plasma Concentration (this compound equivalents) Enhancement Factor (In Vivo)
This compound Base Baseline 1.2 ng/mL -
Carbonate Codrug (CB-NTXOL-BUPOH) Significantly higher than base (p<0.05) 6.4 ng/mL 5.3

Data sourced from scientific literature. nih.govnih.gov

The development of amino acid ester prodrugs was also pursued with the goal of improving transport properties, specifically for microneedle-assisted delivery. nih.gov While direct permeation data for these specific amino acid prodrugs through skin models is part of ongoing research, their enhanced hydrophilicity is intended to improve delivery into the microchannels created by microneedles. nih.gov This strategy aims to bypass the primary barrier of the stratum corneum, allowing for the efficient delivery of more water-soluble compounds.

Analytical Methodologies for 6 Beta Naltrexol Research

Chromatographic Techniques for Quantitative Determination

Chromatography is the cornerstone for separating 6-beta-naltrexol from its parent compound, naltrexone (B1662487), and other endogenous components in biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) offers a reliable and accessible method for the simultaneous determination of naltrexone and this compound. Various detectors can be coupled with HPLC systems, with electrochemical detection (ECD) and ultraviolet (UV) spectrophotometry being common choices.

HPLC with Electrochemical Detection (HPLC-ECD): This method provides high sensitivity for the analysis of this compound in human plasma and serum. nih.govcapes.gov.br In a typical application, the analytes are separated on a reverse-phase column, such as an ODS-column or a phenyl column. nih.govcapes.gov.br The mobile phase often consists of a buffer solution (e.g., sodium phosphate (B84403) or phosphoric acid) mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govcapes.gov.brepa.gov One study detailed a method using a NaH₂PO₄-solution with acetonitrile, octanesulfonic acid, and tetraethylammonium (B1195904) hydrogen sulfate (B86663) as ion-pair reagents. nih.gov This method achieved a limit of quantification (LOQ) for this compound of 1.0 ng/mL in human serum. nih.govnih.gov The method demonstrated linearity over a concentration range of 1-1000 ng/mL. nih.gov

HPLC with UV Spectrophotometry (HPLC-UV): This approach is noted for its advantages in automation and cost-effectiveness. nih.gov For the determination of this compound in blood serum or plasma, a method involving column switching for online sample cleanup has been developed. nih.govoup.com Separation is typically performed on a C18 column. nih.govresearchgate.net One validated HPLC-UV method was found to be linear for this compound concentrations ranging from 2 to 100 ng/mL, with a regression correlation coefficient (r²) greater than 0.998. nih.govoup.comresearchgate.net The limit of quantification for this method was 2 ng/mL for this compound. nih.govoup.comresearchgate.net

For superior sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry, allowing for very low quantification limits.

LC-MS/MS methods are capable of detecting this compound at sub-nanogram per milliliter levels. nih.gov A validated method demonstrated linearity for this compound from 0.5 to 200 ng/mL with a correlation coefficient (r²) greater than 0.999, and the LOQ was 0.5 ng/mL. nih.govresearchgate.net In another study, the LOQ for this compound was 7.2 ng/mL, with a limit of detection (LOD) of 0.36 ng/mL. nih.gov

The analysis is performed by monitoring specific ion transitions in multiple reaction monitoring (MRM) mode. For this compound, a common transition monitored is m/z 344 → 326. nih.govsemanticscholar.org Chromatographic separation is typically achieved on a C18 reversed-phase column using a mobile phase gradient of acetonitrile or methanol with 0.1% formic acid. nih.govnih.gov The high selectivity of MS detection minimizes interferences from the biological matrix, making it a robust tool for complex samples like plasma and urine. researchgate.netchromatographyonline.comspectroscopyonline.com

Table 1: Comparison of Chromatographic Methods for this compound Quantification

TechniqueDetectorTypical ColumnLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
HPLCElectrochemical (ECD)Reverse-Phase ODS1 - 10001.0 nih.gov
HPLCUV SpectrophotometryC182 - 1002.0 nih.govoup.com
LC-MS/MSTandem Mass SpectrometerC180.5 - 2000.5 nih.govresearchgate.net
LC-MS/MSTandem Mass SpectrometerReversed-Phase C18N/A7.2 nih.gov

Sample Preparation and Extraction Methods for Biological Matrices

Effective extraction of this compound from complex biological matrices like plasma, serum, or urine is critical to remove interfering substances and concentrate the analyte before chromatographic analysis.

Liquid-liquid extraction (LLE) is a widely used method for sample cleanup in this compound analysis. nih.gov The process typically involves adjusting the pH of the biological sample, followed by extraction with an immiscible organic solvent.

In several reported methods, plasma or serum samples are first alkalinized to a pH of 9 using a buffer such as sodium carbonate or sodium hydrogen phosphate. nih.govcapes.gov.br This adjustment facilitates the extraction of naltrexone and this compound into an organic solvent like butyl acetate (B1210297) or dichloromethane. nih.govcapes.gov.brresearchgate.net After the extraction, the analytes are often back-extracted from the organic phase into a small volume of an acidic solution, such as perchloric acid or phosphoric acid. nih.govcapes.gov.brnih.gov This acidic extract is then injected into the HPLC system. nih.gov The recovery of this compound using an LLE method with butyl acetate has been reported to be approximately 75%. nih.govresearchgate.netpsu.edu Other techniques, such as solid-phase extraction (SPE), have also been utilized. nih.govresearchgate.net

An internal standard (IS) is essential in quantitative analysis to correct for variations in sample preparation and instrument response. The IS is a compound with similar chemical properties to the analyte that is added in a known quantity to every sample, calibrator, and control.

For HPLC-ECD methods, nalorphine (B1233523) has been successfully used as an internal standard. nih.govnih.govresearchgate.net For the highly specific LC-MS/MS methods, stable isotope-labeled analogs are the ideal choice for an internal standard because they co-elute with the analyte and exhibit nearly identical chemical behavior during extraction and ionization. nih.govresearchgate.net Deuterated compounds such as this compound-d4 and naltrexone-d3 are commonly employed for this purpose. nih.govresearchgate.netresearchgate.netcerilliant.com Naloxone (B1662785) has also been used as an internal standard in both LC-MS/MS and HPLC methods. nih.govresearchgate.netnih.gov

Method Validation Parameters in Research Contexts

To ensure that an analytical method is suitable for its intended purpose, it must be thoroughly validated according to established guidelines. Key validation parameters include linearity, accuracy, precision, limit of quantification, recovery, and stability. jetir.org

Linearity: Establishes the concentration range over which the instrument response is proportional to the analyte concentration. Methods for this compound typically show excellent linearity with correlation coefficients (r²) exceeding 0.99. nih.govnih.gov

Accuracy: Measures the closeness of the determined value to the true value. It is often expressed as the percentage of the nominal concentration. For this compound assays, accuracy is generally required to be within ±15-20%. nih.govresearchgate.net

Precision: Describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Within-day (intra-assay) and between-day (inter-assay) precision for this compound quantification are typically below 15%. nih.govpsu.edu For example, one HPLC-ECD method reported a between-day assay precision of 4.2% for this compound. nih.govnih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com As noted previously, LOQs for this compound can range from 0.5 ng/mL to 7.2 ng/mL depending on the methodology. nih.govnih.gov

Recovery: The efficiency of the extraction procedure, calculated by comparing the analyte response from an extracted sample to that of a non-extracted standard of the same concentration. Recoveries for this compound have been reported in the range of 75-89.3%. nih.govnih.gov

Stability: Assesses the chemical stability of the analyte in the biological matrix under different storage and processing conditions. One study found no degradation of this compound in human plasma stored at -20°C for over 8 months. capes.gov.br

Table 2: Summary of Method Validation Parameters for this compound

ParameterMethodMatrixFindingReference
AccuracyLC-MS/MSPlasmaExceeded 93.465% nih.gov
Within-Day Precision (RSD)HPLC-ECDSerum0.8% to 4.2% nih.govnih.gov
Between-Day Precision (RSD)HPLC-ECDSerum4.2% nih.govnih.gov
Inter-Assay Precision (CV)GC-NCI-MSPlasma5.9% to 9.1% nih.govresearchgate.net
Extraction RecoveryLLE (butyl acetate)Serum75% nih.govresearchgate.net
Extraction RecoveryPrecipitation-ExtractionGuinea Pig Plasma89.3% nih.gov
StabilityHPLC-ECDHuman PlasmaStable for 8 months at -20°C capes.gov.br

Application of Analytical Methods in Enzyme Kinetic and Metabolic Studies

Understanding the enzymes responsible for the formation of this compound and the substances that can inhibit this process is crucial for predicting potential drug-drug interactions. In vitro enzyme inhibition assays are a primary tool for this purpose, and they rely on accurate quantification of the metabolite.

A pivotal study investigated the kinetics of this compound formation from naltrexone in human liver cytosol. nih.govnih.gov An HPLC method was used to quantify the formation of this compound. The assay was simple, precise, and accurate, and notably, did not require an extraction step from the cytosolic incubation mixture. nih.gov This study determined the Michaelis-Menten kinetic parameters, with the Vmax (maximum reaction rate) for this compound formation ranging from 16 to 45 nmol/mg protein/h and the Km (substrate concentration at half Vmax) ranging from 17 to 53 µM across different human liver preparations. nih.gov The study also identified potent competitive inhibitors of its formation, such as testosterone (B1683101) (Ki = 0.3 µM) and dihydrotestosterone (B1667394) (Ki = 0.7 µM). nih.gov

More recently, a simple and robust LC-MS/MS method was developed specifically to support in vitro studies of naltrexone reduction. researchgate.net This assay was successfully applied to evaluate the effect of uremic toxins on the metabolic formation of this compound in human liver cytosol. The results revealed that indoxyl sulfate at a concentration of 100 µM significantly inhibited the formation of this compound by 27%. researchgate.net

Preclinical animal models are essential for studying the in vivo formation and disposition of metabolites like this compound. These studies provide critical pharmacokinetic data that inform our understanding of a drug's behavior in a living system.

An LC-MS/MS method with an LLOQ of 0.1 ng/mL was successfully used to determine the pharmacokinetics of naltrexone and this compound in rabbits following the administration of a long-acting injectable formulation. nih.gov This study found that in rabbits, the levels of unconjugated this compound were much lower than those observed in humans, highlighting species differences in metabolism. nih.gov

In another preclinical study, the in vivo potency of this compound was assessed in mice using the hotplate test. nih.gov The quantification of this compound in this model was essential to correlate its concentration with its pharmacological effect and to determine its duration of action, which was found to be longer than that of naltrexone and naloxone. nih.gov

Early metabolic studies also utilized preclinical models to even produce the metabolite for further investigation. In one such study, the guinea pig was identified as the animal model that produced the greatest amount of this compound, which was then isolated and purified for structural confirmation. nih.gov These foundational studies relied on analytical techniques like gas chromatography and thin-layer chromatography to identify and quantify the metabolite. nih.gov

Future Directions and Emerging Research Avenues for 6 Beta Naltrexol

Exploration of Novel Mechanisms of Opioid Receptor Modulation

Future research is poised to delve deeper into the nuanced ways 6-beta-Naltrexol interacts with opioid receptors, moving beyond simple antagonist classification. A key area of investigation is its characterization as a neutral antagonist, in contrast to the inverse agonist properties of naltrexone (B1662487) and naloxone (B1662785). nih.gov Inverse agonists not only block the effects of agonists but also reduce the basal signaling activity of the receptor. In systems where opioid receptors have been upregulated by chronic agonist exposure, this inverse agonism can precipitate withdrawal symptoms. nih.govresearchgate.net

This compound's neutral antagonism means it can block the actions of both agonists and inverse agonists without suppressing the receptor's basal activity. wikipedia.org This property is particularly significant, as it suggests a reduced potential to induce severe withdrawal, a major clinical challenge. wikipedia.orgoup.com Studies have shown that this compound precipitates only minimal withdrawal in animal models of physical dependence compared to naltrexone and naloxone. nih.govresearchgate.net

Further exploration will likely focus on how this neutrality impacts receptor trafficking, desensitization, and interaction with signaling proteins like β-arrestins. nih.gov Understanding these downstream effects could reveal novel therapeutic applications for conditions where stabilizing, rather than inactivating, opioid receptor function is desirable. Research into opioid receptor heterodimers, such as MOR/KOR or MOR/DOR complexes, and how this compound modulates their unique signaling properties, represents another fertile ground for discovery. nih.gov

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki)
Mu-Opioid Receptor (MOR)2.12 nM
Kappa-Opioid Receptor (KOR)7.24 nM
Delta-Opioid Receptor (DOR)213 nM

Data sourced from Wikipedia. wikipedia.org

Development of Advanced Preclinical Models for Pharmacological Evaluation

To fully elucidate the therapeutic potential of this compound, the development of more sophisticated preclinical models is essential. Current evaluations have utilized standard models such as the mouse hotplate test for antinociception and precipitated withdrawal models in opioid-dependent mice. nih.govnih.gov While informative, these models provide a limited window into the compound's complex pharmacology.

Future preclinical studies should employ models that can better differentiate the subtleties of neutral antagonism versus inverse agonism. This could include developing animal models with genetically modified opioid receptors that exhibit varying levels of basal activity. Such models would allow for a more precise evaluation of how this compound functions in states of both low and high receptor tone.

Additionally, given its potential for treating peripheral opioid effects like constipation, advanced models of gastrointestinal motility are crucial. oup.com Studies have already demonstrated this compound's peripheral selectivity in animal models, showing it to be significantly more potent in antagonizing opioid-induced gastrointestinal slowing than central antinociceptive effects. oup.com Further research could utilize organoid models derived from human intestinal tissue to provide more translatable data on its efficacy and mechanism in the human gut.

Table 2: Comparative Potency of Opioid Antagonists in Preclinical Models

CompoundIn Vitro Potency (Guinea Pig Ileum, Ki)In Vivo Antagonist Potency (Mouse Hotplate, ID50)Potency in Precipitated Withdrawal (Chronic Model)
This compound94 pM1300 µg/kg~77-fold less potent than Naltrexone
Naltrexone265 pM7 µg/kgReference
Naloxone420 pM16 µg/kg~30-fold less potent than Naltrexone

Data sourced from Porter et al. nih.gov and Raehal et al. nih.gov

Investigation of Enzyme Polymorphisms and their Impact on this compound Metabolism

The metabolic pathway from naltrexone to this compound is a critical determinant of its in vivo activity. Naltrexone is primarily metabolized by cytosolic aldo-keto reductase enzymes, particularly AKR1C4, to form this compound. nih.gov Given that this compound is the major active metabolite, present at concentrations 10- to 30-fold higher than the parent drug, variations in the enzymes governing this conversion could have significant clinical implications. wikipedia.org

Future research must investigate the impact of genetic polymorphisms in the AKR1C gene family on the rate and extent of this compound formation. nih.gov Furthermore, while not the primary pathway for its formation, other metabolic enzymes involved in general opioid metabolism, such as Cytochrome P450 2D6 (CYP2D6) and UDP-Glucuronosyltransferase 2B7 (UGT2B7), warrant investigation for their potential role in the clearance of this compound itself. wikipedia.orgresearchgate.net

Polymorphisms in CYP2D6 are well-known to alter the metabolism of opioids like codeine and oxycodone, leading to classifications of individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.govfrontiersin.org Similarly, genetic variants in UGT2B7 can affect the glucuronidation and clearance of numerous drugs, including morphine. wikipedia.orgnih.gov Understanding how these common polymorphisms influence the pharmacokinetics of this compound could pave the way for personalized medicine approaches, optimizing naltrexone therapy based on an individual's genetic profile.

Innovative Synthetic Strategies for Potent and Selective Analogs

The chemical structure of this compound serves as a promising scaffold for the development of novel analogs with enhanced pharmacological properties. The goal of these synthetic strategies is to create compounds with greater potency, higher selectivity for a specific opioid receptor subtype (e.g., the mu-opioid receptor), or a tailored balance of central versus peripheral activity. vcu.edu

One avenue of research has involved the synthesis and characterization of carbamate (B1207046) and sulfonate ester derivatives of this compound. nih.gov These modifications, which eliminate the protic group at the C(6) position, have been shown to enhance affinity for the mu-opioid receptor (MOR). nih.gov This suggests that the absence of a hydrogen-bond donor at this position is beneficial for receptor binding. nih.gov Further studies indicate that increasing the steric bulk around the C(6) position could be a viable strategy for controlling receptor subtype selectivity. nih.govresearchgate.net

Future synthetic efforts will likely explore a wider range of chemical modifications to the naltrexol backbone. This could include altering the N-cyclopropylmethyl group, which is crucial for antagonist activity, or modifying the C-ring to fine-tune receptor interaction and signaling outcomes. The synthesis of analogs that are covalently binding or have unique pharmacokinetic profiles, such as resistance to certain metabolic pathways, are also promising areas for exploration. nih.gov

Table 3: Mu-Opioid Receptor (MOR) Affinity of this compound Analogs

CompoundModification at C(6) PositionRelative MOR Affinity (Ki)
This compound HCl-OH (Hydroxyl)Standard
Analog 9Carbamate EsterSubnanomolar (Highest Affinity)
Analog 13Tosylate EsterSubnanomolar
Analog 14Mesylate EsterHigher than this compound
Analog 10Carbamate EsterHigher than this compound (Most Mu-Selective)

Data based on findings from Le et al. nih.gov

Integration of Computational Chemistry and Experimental Research for Rational Design

The rational design of new this compound analogs will be significantly enhanced by the tight integration of computational chemistry and experimental research. openmedicinalchemistryjournal.com Computational methods provide powerful tools to predict how structural modifications will affect a molecule's interaction with its biological target, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error screening. patsnap.comsysrevpharm.org

Key computational techniques applicable to this compound research include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand within the active site of a receptor. patsnap.com For this compound, docking simulations can be used to model its interaction with the mu, kappa, and delta opioid receptors, helping to explain its binding affinity and selectivity. These models can then be used to predict how novel analogs might bind, prioritizing the synthesis of compounds with the most promising interaction profiles.

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds to identify those with a high probability of binding to the target receptor. openmedicinalchemistryjournal.com This can accelerate the discovery of new chemical scaffolds that mimic the beneficial properties of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known this compound analogs and their measured receptor affinities, QSAR models can be built to predict the activity of yet-to-be-synthesized molecules. openmedicinalchemistryjournal.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the ligand-receptor complex. patsnap.com This can help researchers understand the stability of the bound state and the conformational changes that occur upon binding, offering a more complete picture of the mechanism of action.

By using these computational approaches to generate hypotheses that are then tested through chemical synthesis and pharmacological evaluation, the process of developing next-generation opioid receptor modulators based on the this compound template can be made significantly more efficient and targeted. sysrevpharm.org

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic parameters of 6-beta-Naltrexol, and how are they determined in human studies?

  • Answer : this compound, the major active metabolite of naltrexone, exhibits a half-life of 4–10 hours and is primarily renally excreted (~60% within 48 hours). Key parameters include bioavailability, clearance, and plasma concentration profiles. These are typically assessed via gas chromatography/negative ion chemical ionization mass spectrometry (GC-NICI-MS) to quantify serum levels at multiple time points post-administration. Steady-state equilibrium is achieved rapidly during chronic dosing, with no significant accumulation observed .

Q. How is this compound quantified in biological matrices, and what analytical challenges exist?

  • Answer : GC-NICI-MS with solid-phase extraction (SPE) and derivatization (e.g., pentafluoropropionic anhydride) is the gold standard. Limits of quantification (LOQ) as low as 0.1 ng/mL are achievable. Challenges include minimizing matrix interference (e.g., plasma proteins) and ensuring stability during sample processing. Internal standards (e.g., deuterated analogs) improve precision, with intra- and inter-assay coefficients of variation <10% .

Q. What is the role of this compound in modulating alcohol-related behaviors, and how is this studied experimentally?

  • Answer : As an opioid antagonist, this compound reduces subjective alcohol effects (e.g., "liking" and "best effects") in heavy drinkers. Human laboratory studies use randomized, within-subjects designs with controlled alcohol challenges (none/moderate/high doses). Serum levels are correlated with behavioral outcomes, requiring rigorous control of variables like naltrexone dose timing and renal function .

Advanced Research Questions

Q. How do contradictions in naltrexone trial outcomes relate to this compound pharmacokinetics?

  • Answer : Mixed clinical results (e.g., variable alcohol craving reduction) may stem from interindividual variability in this compound levels (4-fold range at fixed naltrexone doses). Pharmacogenomic factors (e.g., CYP enzyme activity) and renal excretion efficiency should be analyzed. Stratified sampling based on metabolite levels, rather than parent drug dosing, could improve outcome consistency .

Q. What methodological considerations are critical for transdermal delivery studies of this compound codrugs?

  • Answer : Codrugs (e.g., linked to hydroxybupropion) require in vivo evaluation in models like hairless guinea pigs to assess permeation and hydrolysis rates. Key endpoints include plasma concentration-time curves and metabolite ratios. Analytical validation must distinguish codrugs from free this compound, often via high-performance liquid chromatography (HPLC) paired with mass spectrometry .

Q. How can researchers optimize detection limits for this compound in complex matrices like red blood cells (RBCs) or saliva?

  • Answer : Differential extraction techniques (e.g., pH-adjusted solvent partitioning) separate this compound from structurally similar metabolites (e.g., 2-hydroxy-3-methoxy-6-beta-naltrexol). Electron capture detection (ECD) enhances sensitivity in saliva, while SPE minimizes RBC matrix interference. Recovery rates (~75–80%) must be validated across donors to ensure reproducibility .

Q. What ethical and design challenges arise in longitudinal studies of this compound’s effects on opioid or alcohol dependence?

  • Answer : Challenges include managing withdrawal symptoms during washout periods, ensuring blinding despite metabolite detection in plasma, and addressing hepatotoxicity risks at high doses. Adaptive trial designs (e.g., dose titration based on metabolite levels) and frequent liver function monitoring are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.